molecular formula C9H7BrN2O7 B13471420 2-(2-Bromo-4-methoxy-3,5-dinitrophenyl)acetic acid

2-(2-Bromo-4-methoxy-3,5-dinitrophenyl)acetic acid

Katalognummer: B13471420
Molekulargewicht: 335.06 g/mol
InChI-Schlüssel: KLIVRURSOJUDSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Bromo-4-methoxy-3,5-dinitrophenyl)acetic acid is an organic compound characterized by the presence of bromine, methoxy, and dinitro functional groups attached to a phenyl ring, with an acetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-methoxy-3,5-dinitrophenyl)acetic acid typically involves the bromination of 4-methoxy-3,5-dinitrophenylacetic acid. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction mixture is usually refluxed in a suitable solvent like acetic acid or chloroform to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Bromo-4-methoxy-3,5-dinitrophenyl)acetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents like ethanol or water, and catalysts like palladium.

    Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Substitution: Formation of substituted phenylacetic acids.

    Reduction: Formation of amino derivatives.

    Oxidation: Formation of hydroxyl derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2-Bromo-4-methoxy-3,5-dinitrophenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 2-(2-Bromo-4-methoxy-3,5-dinitrophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The bromine and nitro groups play a crucial role in its reactivity and biological activity. The compound may act by inhibiting enzymes or interacting with cellular receptors, leading to various biochemical effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Bromo-4-methoxybenzoic acid
  • 3,5-Dibromo-2-methoxyphenylacetic acid
  • 4-Bromo-3-nitroanisole

Uniqueness

2-(2-Bromo-4-methoxy-3,5-dinitrophenyl)acetic acid is unique due to the presence of both bromine and dinitro groups on the phenyl ring, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C9H7BrN2O7

Molekulargewicht

335.06 g/mol

IUPAC-Name

2-(2-bromo-4-methoxy-3,5-dinitrophenyl)acetic acid

InChI

InChI=1S/C9H7BrN2O7/c1-19-9-5(11(15)16)2-4(3-6(13)14)7(10)8(9)12(17)18/h2H,3H2,1H3,(H,13,14)

InChI-Schlüssel

KLIVRURSOJUDSE-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C(=C1[N+](=O)[O-])Br)CC(=O)O)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.